Cas no 1154987-03-7 (2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol)

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol structure
1154987-03-7 structure
商品名:2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol
CAS番号:1154987-03-7
MF:C11H17NO3
メガワット:211.257583379745
CID:5215501
PubChem ID:43499665

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol 化学的及び物理的性質

名前と識別子

    • Phenol, 2-[[(2-hydroxy-1-methylethyl)amino]methyl]-6-methoxy-
    • 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol
    • インチ: 1S/C11H17NO3/c1-8(7-13)12-6-9-4-3-5-10(15-2)11(9)14/h3-5,8,12-14H,6-7H2,1-2H3
    • InChIKey: WQPJRCOLHZMQHJ-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=C(OC)C=CC=C1CNC(C)CO

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-166110-10.0g
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
10.0g
$4729.0 2023-02-17
Enamine
EN300-166110-50mg
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
50mg
$468.0 2023-09-21
Enamine
EN300-166110-5000mg
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
5000mg
$1614.0 2023-09-21
Enamine
EN300-166110-0.1g
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
0.1g
$968.0 2023-02-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01005756-1g
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7 95%
1g
¥5481.0 2023-03-01
Enamine
EN300-166110-0.05g
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
0.05g
$924.0 2023-02-17
Enamine
EN300-166110-0.25g
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
0.25g
$1012.0 2023-02-17
Enamine
EN300-166110-2.5g
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
2.5g
$2155.0 2023-02-17
Enamine
EN300-166110-1.0g
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
1g
$0.0 2023-06-08
Enamine
EN300-166110-5.0g
2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
1154987-03-7
5.0g
$3189.0 2023-02-17

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol 関連文献

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenolに関する追加情報

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol (CAS No. 1154987-03-7): A Multifunctional Compound with Promising Biological Activities

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol (CAS No. 1154987-03-7) represents a novel class of 6-methoxyphenol derivatives that have garnered significant attention in recent years due to their unique 1-hydroxypropan-2-yl functional group and potential applications in pharmaceutical and biochemical research. This compound is characterized by its aminomethyl linkage connecting the 1-hydroxypropan-2-yl moiety to the 6-methoxyphenol ring, which may confer distinct physicochemical properties and biological activities compared to its structural analogs.

Recent studies have highlighted the role of 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol in modulating intracellular signaling pathways and its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. The 1-hydroxypropan-2-yl group, which is a hydroxyl-substituted propyl chain, is believed to enhance the compound's solubility and bioavailability, while the aminomethyl functionality may contribute to its ability to interact with specific protein targets. These structural features make 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol a promising candidate for further exploration in drug development.

One of the most notable aspects of 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol is its potential to act as an antioxidant. Research published in *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits strong radical scavenging activity, with IC50 values comparable to established antioxidants such as vitamin C and resveratrol. The 6-methoxyphenol ring is likely responsible for its antioxidant properties, as it can donate hydrogen atoms to neutralize free radicals. This property has led to its investigation as a potential adjunct therapy for conditions associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Additionally, 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol has shown promise in anti-inflammatory applications. A 2023 study in *Pharmacological Research* reported that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action appears to involve the inhibition of nuclear factor-κB (NF-κB) activation, a key transcription factor in inflammatory responses. These findings suggest that 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol could be a valuable candidate for the development of novel anti-inflammatory drugs.

The 1-hydroxypropan-2-yl group in 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol may also play a role in its biological activity. This hydroxylated propyl chain is capable of forming hydrogen bonds with target proteins, potentially enhancing the compound's binding affinity. A recent computational study published in *Molecular Informatics* (2024) used molecular docking simulations to predict that 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol could bind to the enzyme cyclooxygenase-2 (COX-2), which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). This interaction may explain its anti-inflammatory effects and provide a basis for further experimental validation.

Another area of interest is the potential of 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol in modulating cell signaling pathways. A 2023 study in *Bioorganic & Medicinal Chemistry* found that this compound could inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a protein involved in cell proliferation and survival. This suggests that 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol may have applications in cancer therapy, particularly in targeting pathways associated with tumor growth and metastasis.

From a synthetic perspective, the preparation of 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol involves a series of well-established chemical reactions. The 6-methoxyphenol ring can be synthesized via the Kolbe-Schmitt reaction, while the 1-hydroxypropan-2-yl group can be introduced through alkylation or hydroxylation steps. The aminomethyl linkage is typically formed through reductive amination, a method that allows for the incorporation of amino groups into organic molecules. These synthetic strategies highlight the feasibility of large-scale production of this compound, which is essential for its transition from laboratory research to clinical applications.

Despite its promising properties, 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol still requires further investigation to fully understand its mechanism of action and potential side effects. Preclinical studies are needed to evaluate its safety profile and efficacy in animal models before advancing to human trials. Additionally, future research should focus on optimizing its pharmacokinetic properties, such as improving its half-life and reducing its toxicity, to ensure its viability as a therapeutic agent.

Overall, 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol (CAS No. 1154987-03-7) stands out as a multifunctional compound with potential applications in antioxidant, anti-inflammatory, and anti-cancer therapies. Its unique structural features, including the 1-hydroxypropan-2-yl and aminomethyl groups, contribute to its biological activities and make it a compelling subject for further research. As the field of medicinal chemistry continues to evolve, compounds like 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol may play a pivotal role in the development of new and more effective treatments for a wide range of diseases.

For researchers and pharmaceutical companies interested in exploring the therapeutic potential of 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol, access to high-purity samples and specialized analytical tools is essential. Collaborations with academic institutions and industry partners can accelerate the discovery and development of this compound, paving the way for its potential use in clinical settings.

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Amadis Chemical Company Limited
(CAS:1154987-03-7)2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol
A995238
清らかである:99%
はかる:1g
価格 ($):718.0